2,4-Bis(difluoromethoxy)aniline
Overview
Description
2,4-Bis(difluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO2 It is characterized by the presence of two difluoromethoxy groups attached to the benzene ring at the 2 and 4 positions, and an amino group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(difluoromethoxy)aniline typically involves the reaction of 2,4-difluoronitrobenzene with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of sodium hydroxide and a suitable solvent such as ethanol. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents like hydrazine .
Industrial Production Methods: For industrial production, the process is optimized for high yield and purity. The preparation method involves reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to 4-(difluoromethoxy)aniline using ferric oxide and activated carbon as catalysts .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(difluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with hydrazine.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro intermediates to amino compounds.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,4-Bis(difluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorine-containing functional groups.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(difluoromethoxy)aniline involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Difluoromethoxy)aniline: Similar structure but with only one difluoromethoxy group.
4-(Difluoromethoxy)aniline: Similar structure but with the difluoromethoxy group at the 4 position only.
3,4-(Methylenedioxy)aniline: Contains a methylenedioxy group instead of difluoromethoxy groups.
Uniqueness: 2,4-Bis(difluoromethoxy)aniline is unique due to the presence of two difluoromethoxy groups, which significantly influence its chemical properties and reactivity. This dual substitution enhances its potential for various applications compared to similar compounds with only one difluoromethoxy group .
Properties
IUPAC Name |
2,4-bis(difluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c9-7(10)14-4-1-2-5(13)6(3-4)15-8(11)12/h1-3,7-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESXYKBLHGWWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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